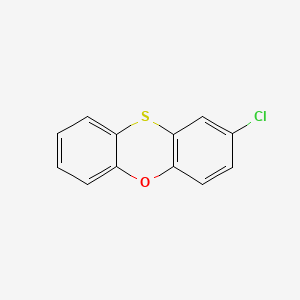
2-Chlorophenoxathiin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenoxathiin can be achieved through a two-step process involving iron and copper-mediated reactions . The first step involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide , catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane . The second step involves a copper-mediated Ullmann-type C–O bond-forming cyclization reaction to produce the phenoxathiin structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to facilitate the synthesis under controlled conditions. The process typically involves heating and refluxing the reaction mixture, followed by purification steps such as crystallization and filtration to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorophenoxathiin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxathiin derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Chlorophenoxathiin has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Chlorophenoxathiin involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxathiin: The parent compound without the chlorine substituent.
2-Chlorophenothiazine: A structurally similar compound with a nitrogen atom in place of the oxygen atom in the central ring.
Uniqueness
2-Chlorophenoxathiin is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of specialized materials and potential therapeutic agents.
Eigenschaften
CAS-Nummer |
10230-34-9 |
|---|---|
Molekularformel |
C12H7ClOS |
Molekulargewicht |
234.70 g/mol |
IUPAC-Name |
2-chlorophenoxathiine |
InChI |
InChI=1S/C12H7ClOS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7H |
InChI-Schlüssel |
QQGJRVZIBGEUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















